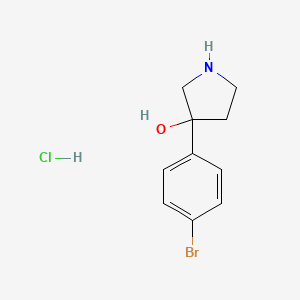

3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride

Description

Significance of Pyrrolidine (B122466) and Pyrrolidinol Scaffolds in Molecular Design.nih.govontosight.ai

The pyrrolidine ring is a cornerstone in medicinal chemistry, frequently incorporated into the architecture of bioactive molecules. sigmaaldrich.com Its utility stems from its unique stereochemical and conformational features, which allow for the precise spatial arrangement of substituents to optimize interactions with biological targets. researchgate.net The addition of a hydroxyl group, creating the pyrrolidinol scaffold, introduces a key functional group that can participate in hydrogen bonding, a critical interaction for molecular recognition at protein binding sites.

The journey of pyrrolidine-containing molecules in scientific research began with the study of natural products. The amino acid proline, a fundamental building block of proteins, features the pyrrolidine ring and plays a crucial role in protein structure, often inducing turns in peptide chains. believechemical.com This natural precedent spurred chemists to explore synthetic derivatives. Historically, research focused on modifying proline and other naturally occurring pyrrolidines. mdpi.com Over time, synthetic methodologies have evolved, enabling the creation of a vast library of substituted pyrrolidines and pyrrolidinols with diverse functionalities. researchgate.net This has led to the development of numerous drugs containing this scaffold, such as Captopril for hypertension and various antiviral and anticancer agents. mdpi.comsemanticscholar.org The continuous development in stereoselective synthesis allows for the creation of optically pure pyrrolidine derivatives, which is often essential for therapeutic efficacy. semanticscholar.org

Unlike flat aromatic rings, the saturated pyrrolidine scaffold is non-planar. nih.gov It adopts puckered conformations, often described as "envelope" or "twist" forms, a phenomenon known as pseudorotation. nih.govontosight.ai This inherent three-dimensionality is a significant advantage in drug design, as it allows for better exploration of the three-dimensional space within a protein's binding pocket. nih.gov

The conformational preferences of the pyrrolidine ring can be controlled by the strategic placement of substituents. believechemical.com A substituent at the 3-position, as in 3-(p-Bromophenyl)-3-pyrrolidinol, can significantly influence the ring's pucker, locking it into a preferred conformation. nih.govnih.gov This conformational restriction reduces the entropic penalty upon binding to a target, potentially increasing binding affinity. The ability to generate complex and rigid three-dimensional structures makes substituted pyrrolidines highly valuable for developing potent and selective therapeutic agents. nih.govresearchgate.net

Rationale for Investigating Substituted Pyrrolidinol Hydrochlorides

The specific compound, 3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride, combines three key structural features: the pyrrolidinol core, a halogenated phenyl moiety, and a hydrochloride salt form. Each component contributes to its potential as a subject of scientific inquiry. The hydrochloride salt form typically enhances the compound's water solubility, which is a desirable property for biological testing and formulation. ontosight.ai

The incorporation of a phenyl group into a drug candidate can facilitate beneficial π-π stacking interactions with aromatic residues in target proteins. When this phenyl ring is halogenated, particularly with bromine, it can introduce several advantageous properties. Halogen atoms can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability.

Specifically, bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a protein. This interaction can enhance binding affinity and selectivity for the target. The presence of a bromophenyl group is a common strategy in medicinal chemistry to improve the pharmacological profile of a lead compound. mdpi.com For instance, bromophenols found in marine algae have demonstrated significant biological activities. nih.gov

The discovery and development of novel chemical entities like this compound exist at the intersection of multiple scientific disciplines. Organic synthesis provides the methods to construct the molecule, while computational chemistry can be used to model its conformational preferences and interactions with potential targets. researchgate.net Chemical biology and pharmacology are then employed to evaluate its effects on biological systems, from isolated enzymes to cellular models. This collaborative approach is essential for identifying new therapeutic leads and understanding their mechanisms of action. The investigation of such compounds contributes to the broader effort to expand the toolkit of molecular probes and potential drug candidates for treating a wide range of diseases. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃BrClNO |

| Structure | A pyrrolidine ring with a hydroxyl group and a p-bromophenyl group at the 3-position, formulated as a hydrochloride salt. |

| Potential Biological Roles | Investigated for neuroprotective, anticancer, and antimicrobial properties. ontosight.ai |

This table is generated based on the compound's known structure and general characteristics of the chemical class.

Table 2: Comparison of Relevant Chemical Scaffolds

| Scaffold | Key Features | Common Applications in Medicinal Chemistry |

| Pyrrolidine | Saturated 5-membered nitrogen heterocycle; non-planar; chiral centers. | Antiviral, anticancer, CNS disorders, antihypertensive drugs. mdpi.comsemanticscholar.org |

| Pyrrolidin-3-ol | Pyrrolidine with a hydroxyl group at the 3-position; H-bond donor/acceptor. | Chiral building block for synthesizing complex drugs like darifenacin (B195073) and barnidipine. believechemical.comgoogle.com |

| Bromobenzene | Phenyl group with a bromine substituent; participates in halogen bonding and π-stacking. | Enhances binding affinity, metabolic stability, and lipophilicity in various drug classes. nih.govmdpi.com |

This table provides a comparative overview of the key structural components of the title compound.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(4-bromophenyl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10;/h1-4,12-13H,5-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFHRJDVISAHEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=C(C=C2)Br)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50986820 | |

| Record name | 3-(4-Bromophenyl)pyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67466-31-3 | |

| Record name | 3-Pyrrolidinol, 3-(p-bromophenyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067466313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Bromophenyl)pyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-bromophenyl)pyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 3 P Bromophenyl 3 Pyrrolidinol Hydrochloride

Overview of Precursor Synthesis and Intermediate Generation

The synthesis of 3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride hinges on the efficient assembly of two primary structural components: the substituted pyrrolidine (B122466) ring and the p-bromophenyl moiety. The central challenge lies in the stereoselective and high-yield formation of the C3-substituted tertiary alcohol. A common and logical approach involves the nucleophilic addition of a p-bromophenyl organometallic reagent to an N-protected 3-pyrrolidinone (B1296849) intermediate. This strategy necessitates robust methods for both the synthesis of the 3-pyrrolidinone precursor and the generation of the arylating agent.

Approaches to Substituted Pyrrolidine Ring Construction

The pyrrolidine ring is a ubiquitous scaffold in numerous natural products and pharmaceutical agents. mappingignorance.orgnih.govwikipedia.org Consequently, a diverse array of synthetic methods for its construction has been developed, which can be broadly categorized into the de novo construction of the ring from acyclic precursors and the modification of existing pyrrolidine structures. nih.gov

Building the pyrrolidine ring from acyclic precursors is a fundamental strategy that offers flexibility in introducing desired substitution patterns. Several powerful cyclization methodologies are available to synthetic chemists.

One of the most prominent methods is the 1,3-dipolar cycloaddition of azomethine ylides with appropriate dipolarophiles. mappingignorance.orgtandfonline.com This approach is highly stereoselective and can generate multiple new stereocenters in a single step. mappingignorance.org Other important strategies include:

Reductive Amination : This involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction to form the pyrrolidine ring. mdpi.comnih.gov

Intramolecular Cyclization : Various substrates can undergo intramolecular cyclization to yield the pyrrolidine core. Examples include the cyclization of 1,4-amino alcohols, the intramolecular aza-Michael cyclisation, and the intramolecular amination of organoboronates. mdpi.comcore.ac.ukorganic-chemistry.org

Tandem Reactions : Multi-component tandem sequences, such as the copper-catalyzed amination/cyanation/alkylation of primary amine-tethered alkynes, provide efficient routes to functionalized pyrrolidines in a one-pot fashion. nih.gov

Nucleophilic Ring Closure : Substituted pyrrolines, which can be readily reduced to pyrrolidines, can be synthesized via the ring closure of stabilized enolates onto activated oximes. rsc.org

These methods can be adapted to produce the key intermediate, N-protected 3-pyrrolidinone, which serves as the direct precursor to the target molecule.

Table 1: Key Cyclization Methodologies for Pyrrolidine Ring Construction

| Methodology | Description | Key Features | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene (dipolarophile). | Highly stereoselective; can create up to four stereocenters. | mappingignorance.orgtandfonline.com |

| Reductive Amination | Condensation of a 1,4-dicarbonyl compound with an amine, followed by reduction. | Efficient for N-aryl and N-alkyl pyrrolidines. | mdpi.comnih.gov |

| Intramolecular Aza-Michael Cyclisation | An intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl moiety. | Effective for creating substituted pyrrolidines. | core.ac.uk |

| N-Heterocyclization of Amines with Diols | Iridium-catalyzed reaction of primary amines with 1,4-diols. | Good to excellent yields for a variety of cyclic amines. | organic-chemistry.org |

An alternative to de novo synthesis is the functionalization of a readily available pyrrolidine core, such as the amino acid proline or its derivatives. mdpi.comnih.gov This approach is particularly valuable for synthesizing chiral molecules. While many functionalization methods target the α-position (C2) of the pyrrolidine ring, strategies for C3 modification are crucial for the synthesis of 3-(p-Bromophenyl)-3-pyrrolidinol. nih.govresearchgate.net

The pivotal transformation in this synthetic route is the conversion of the C3-carbonyl group of a 3-pyrrolidinone into the desired tertiary alcohol. This is most effectively achieved through the nucleophilic addition of an organometallic reagent. The 3-pyrrolidinone precursor itself can be accessed through the oxidation of 3-pyrrolidinol (B147423) or other appropriately substituted pyrrolidines. Direct C-H functionalization at the C3 position is more challenging but represents an active area of research. For instance, palladium-catalyzed C(sp3)–H bond activation has been successfully applied to the α-position and provides a precedent for exploring similar reactivity at other sites on the ring. nih.gov

Introduction of the p-Bromophenyl Moiety

The introduction of the p-bromophenyl group at the C3 position is the defining step in the synthesis. This can be accomplished through several C-C bond-forming reactions, with the choice of method depending on the nature of the pyrrolidine precursor.

Modern transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, including the arylation of heterocyclic compounds. Methodologies such as Suzuki, Negishi, and Buchwald-Hartwig couplings are mainstays in organic synthesis.

Palladium-Catalyzed C-H Arylation : This method involves the direct coupling of a C-H bond with an aryl halide or its equivalent. It has been successfully demonstrated for the α-arylation of pyrrolidines with arylboronic acids. nih.gov

Negishi Coupling : The palladium-catalyzed coupling of an organozinc reagent with an aryl halide is a highly effective method. Enantioselective variants have been developed for the α-arylation of N-Boc-pyrrolidine, where an α-pyrrolidinozinc reagent is coupled with various aryl halides. researchgate.net

While these methods are well-established for the C2 position, their application to the C3 position would likely require a precursor with a leaving group (e.g., a halide or triflate) at C3. However, the most direct and convergent strategy for synthesizing 3-(p-Bromophenyl)-3-pyrrolidinol does not involve a traditional cross-coupling reaction. Instead, it relies on the nucleophilic addition of a p-bromophenyl organometallic reagent, such as a Grignard reagent (p-BrMgC₆H₄) or an organolithium species, to an N-protected 3-pyrrolidinone. This reaction simultaneously introduces the p-bromophenyl group and generates the tertiary alcohol functionality in a single, efficient step.

Table 2: Comparison of Arylation Strategies

| Strategy | Description | Applicability to Target Molecule | Reference |

|---|---|---|---|

| Pd-Catalyzed C-H Arylation | Direct coupling of a C-H bond with an arylboronic acid. | Established for C2-arylation; less direct for C3. | nih.gov |

| Negishi Cross-Coupling | Coupling of an organozinc reagent with an aryl halide. | Requires a C3-organozinc or C3-halide precursor. | researchgate.net |

| Nucleophilic Addition (e.g., Grignard) | Addition of a p-bromophenyl organometallic reagent to a 3-pyrrolidinone. | Most direct and convergent route; forms C-C and C-O bonds in one step. | General organometallic principle |

Electrophilic aromatic substitution (EAS) is the primary method for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, EAS is not used to attach the pyrrolidine ring to the aromatic moiety. Instead, it is employed to prepare the p-bromophenyl precursor required for the key C-C bond-forming step.

The synthesis of the p-bromophenyl group typically starts with benzene (B151609) or phenol (B47542). Direct bromination of benzene using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) yields bromobenzene. For precursors like p-bromophenol, the hydroxyl group is a strong activating, ortho-, para-director, meaning the bromination of phenol tends to yield a mixture of o-bromophenol and p-bromophenol. orgsyn.org Reaction conditions can be optimized to favor the desired para-isomer. orgsyn.orggoogle.com This p-substituted bromoarene is then converted into the necessary organometallic reagent (e.g., Grignard or organolithium) for subsequent addition to the 3-pyrrolidinone core.

Formation of the Tertiary Alcohol Functionality at C3

The introduction of the tertiary alcohol at the C3 position, featuring a p-bromophenyl group, is a critical transformation in the synthesis of 3-(p-Bromophenyl)-3-pyrrolidinol. The most direct and widely employed method to achieve this is through the nucleophilic addition of an organometallic reagent to a 3-pyrrolidinone precursor.

Specifically, the Grignard reaction is a highly effective method for this purpose. The synthesis involves the preparation of a Grignard reagent, p-bromophenylmagnesium bromide, from 1,4-dibromobenzene (B42075) or p-bromochlorobenzene and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This organomagnesium halide is a potent nucleophile.

The Grignard reagent is then reacted with an N-protected 3-pyrrolidinone, such as N-Boc-3-pyrrolidinone. The nucleophilic p-bromophenyl group attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide, yielding the desired tertiary alcohol, tert-butyl 3-(4-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate. uni.lu The protection of the pyrrolidine nitrogen is essential to prevent it from reacting with the Grignard reagent.

Table 1: Key Components in Grignard Reaction for C3 Tertiary Alcohol Formation

| Component | Role | Common Reagents/Conditions |

|---|---|---|

| Aryl Halide | Precursor to Grignard reagent | 1-Bromo-4-iodobenzene, p-Dibromobenzene |

| Metal | Formation of organometallic reagent | Magnesium turnings in anhydrous THF or Et₂O |

| Ketone Precursor | Electrophile | N-Boc-3-pyrrolidinone, N-Cbz-3-pyrrolidinone |

| Solvent | Anhydrous medium for reaction | Tetrahydrofuran (THF), Diethyl ether (Et₂O) |

| Workup | Protonation of alkoxide intermediate | Aqueous ammonium (B1175870) chloride (NH₄Cl), dilute HCl |

Detailed Synthetic Pathways to this compound

The construction of the target molecule can be approached through several strategic plans, broadly categorized as convergent or linear syntheses.

Convergent Synthetic Routes

Convergent strategies involve the independent synthesis of key molecular fragments that are later combined to form the final structure. For substituted pyrrolidines, the most powerful convergent method is the [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. acs.orgnih.gov

Linear Synthetic Approaches

Linear synthesis builds a molecule sequentially from a starting material. The most practical and direct linear pathway to this compound leverages the Grignard reaction discussed previously.

A typical linear sequence is as follows:

Protection: The nitrogen of a commercially available pyrrolidine derivative, such as 3-pyrrolidinone, is protected. The tert-butyloxycarbonyl (Boc) group is commonly used, reacting 3-pyrrolidinone with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions to yield N-Boc-3-pyrrolidinone. myskinrecipes.com

Aryl Addition: The N-Boc-3-pyrrolidinone is treated with p-bromophenylmagnesium bromide. This Grignard reaction forms the C3 tertiary alcohol and installs the p-bromophenyl group, resulting in tert-butyl 3-(4-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate. uni.lu

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions. Treatment with hydrochloric acid (HCl) in a solvent like dioxane, methanol, or ethyl acetate (B1210297) simultaneously cleaves the Boc group and protonates the pyrrolidine nitrogen to form the final this compound salt. fishersci.co.uk

Alternative linear strategies could involve the cyclization of acyclic precursors. nih.govnih.gov For instance, a suitably substituted aminohalohydrin containing the p-bromophenyl moiety could undergo intramolecular cyclization to form the pyrrolidine ring, but this often involves more steps and potential challenges in controlling stereochemistry compared to the Grignard approach on a pre-formed ring.

Protecting Group Strategies and Deprotection Techniques

The secondary amine of the pyrrolidine ring is both basic and nucleophilic, necessitating its protection during steps involving strong nucleophiles or bases, such as the Grignard reaction. mdpi.comoup.comlibretexts.org The choice of protecting group is crucial and must be stable to the reaction conditions while being easily removable at a later stage.

tert-Butyloxycarbonyl (Boc): This is one of the most common protecting groups for amines. fishersci.co.uk It is introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of non-acidic reagents. Deprotection is efficiently achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The use of HCl for deprotection is particularly advantageous for this synthesis as it directly yields the desired hydrochloride salt. nih.govrsc.org

Benzyl (B1604629) (Bn): The benzyl group can be introduced by reacting the amine with benzyl bromide. It is stable to both acidic and basic conditions. Deprotection is typically accomplished via catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst), a method that is generally mild and selective. fishersci.co.uk

Fluorenylmethyloxycarbonyl (Fmoc): While more common in peptide synthesis, the Fmoc group is notable for its base-lability. chemimpex.com It is stable to acidic conditions but is readily removed by treatment with a mild base like piperidine (B6355638).

Table 2: Comparison of Common Amine Protecting Groups for Pyrrolidine Synthesis

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Features |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Boc₂O | Strong acid (HCl, TFA) | Stable to bases and nucleophiles; acid-labile. fishersci.co.uk |

| Benzyl | Bn | Benzyl Bromide (BnBr) | Catalytic Hydrogenolysis (H₂/Pd-C) | Stable to acids, bases, and many redox reagents. |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., Piperidine) | Stable to acids; base-labile. chemimpex.com |

Reaction Mechanism Elucidation for Key Synthetic Steps

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. For the synthesis of substituted pyrrolidines, the mechanism of cycloaddition reactions is of particular importance.

Mechanistic Investigations of Cycloaddition Reactions in Pyrrolidine Synthesis

The 1,3-dipolar cycloaddition is a cornerstone of five-membered heterocycle synthesis. nih.govnih.gov The reaction involves a "1,3-dipole" (an electronically delocalized three-atom system with 4 π-electrons) and a "dipolarophile" (typically an alkene or alkyne). For pyrrolidine synthesis, the key 1,3-dipole is an azomethine ylide.

Mechanism of Azomethine Ylide Formation and Cycloaddition:

Ylide Generation: Azomethine ylides are typically transient intermediates generated in situ. A common method is the thermal decarboxylative condensation of an α-amino acid with a carbonyl compound (an aldehyde or ketone). mdpi.comnih.gov The reaction proceeds through the formation of an intermediate oxazolidin-5-one, which upon heating loses carbon dioxide to generate the azomethine ylide.

The [3+2] Cycloaddition: Once formed, the azomethine ylide reacts with a dipolarophile in a concerted, pericyclic [3+2] cycloaddition (also known as the Huisgen cycloaddition). This means the two new carbon-carbon bonds are formed simultaneously in a single transition state, without a discrete intermediate. acs.org

Stereo- and Regioselectivity: The selectivity of the cycloaddition is explained by Frontier Molecular Orbital (FMO) theory. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The relative energies of the HOMO and LUMO of the dipole and dipolarophile determine the reaction rate and the regiochemistry (the orientation of addition). The concerted nature of the reaction ensures that the stereochemistry of the dipolarophile is transferred to the newly formed stereocenters at the C3 and C4 positions of the pyrrolidine ring. acs.org The geometry of the azomethine ylide itself dictates the stereochemical relationship between substituents at the C2 and C5 positions. acs.org

Reaction Kinetic Studies of Critical Transformations

While specific kinetic data for the synthesis of 3-(p-Bromophenyl)-3-pyrrolidinol are not extensively published, the kinetics of the most critical transformation—the Grignard addition to the N-Boc-3-pyrrolidinone intermediate—can be understood from studies on analogous reactions. The addition of an organomagnesium reagent to a ketone is the rate-determining step in this synthesis.

Concentration: Higher concentrations of either the Grignard reagent or the ketone substrate will increase the reaction rate.

Temperature: The reaction rate increases with temperature. However, Grignard reactions are exothermic, and higher temperatures can also promote the formation of side products, such as those from enolization or coupling reactions. libretexts.org Therefore, these reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to proceed at a controlled rate. nih.gov

Solvent: The choice of solvent is crucial. Ethereal solvents like THF or diethyl ether are essential as they solvate the magnesium center, stabilizing the Grignard reagent and enhancing its nucleophilicity.

Competition kinetics have been employed to determine the relative reactivities of different Grignard reagents, demonstrating that reaction rates can vary by several orders of magnitude depending on the organic group. researchgate.net The rate of addition is thus highly dependent on the specific reactants and conditions employed.

| Reaction Type | Kinetic Order (Overall) | Influential Factors | Typical Conditions |

|---|---|---|---|

| Grignard Addition to Ketones | Second-Order | Concentration, Temperature, Solvent, Steric Hindrance | Anhydrous Ether/THF, 0 °C to room temperature |

| Grignard Addition to Nitriles | Second-Order masterorganicchemistry.com | Concentration, Temperature, Substrate Electronics | Anhydrous Ether/THF, Room temperature to reflux |

Purification and Isolation Methodologies for Synthetic Intermediates and Final Compound

Effective purification at each stage of the synthesis is critical to ensure the high purity of the final this compound. Different techniques are employed for the intermediates and the final product.

Synthetic Intermediates:

N-Boc-3-pyrrolidinone: Following the oxidation of N-Boc-3-hydroxypyrrolidine, the crude product is typically subjected to an aqueous workup to remove water-soluble reagents and byproducts. The organic layer is then dried and concentrated. chemicalbook.com For high purity, silica (B1680970) gel column chromatography is an effective method, often using a gradient of ethyl acetate in hexanes as the eluent. guidechem.com

N-Boc-3-(p-Bromophenyl)-3-pyrrolidinol: After the Grignard reaction is quenched (e.g., with a saturated aqueous solution of ammonium chloride), the tertiary alcohol product is extracted into an organic solvent like ethyl acetate. nih.gov The combined organic layers are washed, dried, and concentrated. The primary method for purifying this intermediate is flash column chromatography on silica gel, which separates the desired product from unreacted starting materials and any Grignard coupling byproducts.

Final Compound:

This compound: The formation of the hydrochloride salt is an integral part of its isolation and purification. After the Boc group is cleaved with HCl, the resulting salt often has limited solubility in non-polar organic solvents and may precipitate directly from the reaction mixture.

Isolation: The solid hydrochloride salt can be isolated by vacuum filtration, followed by washing with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual soluble impurities.

Recrystallization: To achieve high analytical purity, the crude hydrochloride salt is purified by recrystallization. A common procedure involves dissolving the salt in a minimal amount of a hot polar solvent, such as ethanol (B145695) or isopropanol, and then allowing the solution to cool slowly. google.com As the solution cools, the solubility of the salt decreases, leading to the formation of pure crystals that are subsequently collected by filtration. The final product should be thoroughly dried under vacuum, as pyrrolidine-based hydrochloride salts can be deliquescent. sciencemadness.org The purity of the final compound can be assessed by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Compound | Primary Purification Technique(s) | Key Steps |

|---|---|---|

| N-Boc-3-pyrrolidinone | Column Chromatography guidechem.com | Aqueous workup, extraction, drying, concentration, and purification on silica gel. |

| N-Boc-3-(p-bromophenyl)-3-pyrrolidinol | Column Chromatography | Aqueous quench, extraction with organic solvent, washing, drying, and purification on silica gel. |

| This compound | Precipitation & Recrystallization google.com | Formation via acidification, isolation by filtration, and recrystallization from a suitable polar solvent (e.g., ethanol). |

Chemical Reactivity and Derivatization of 3 P Bromophenyl 3 Pyrrolidinol Hydrochloride

Functional Group Interconversions on the Pyrrolidinol Core

Hydroxyl Group Modification Reactions

The tertiary hydroxyl group at the C-3 position of the pyrrolidine (B122466) ring is a key functional handle for a variety of transformations. nih.gov While its tertiary nature can introduce steric hindrance, several reactions can be employed to modify or replace it, thereby altering the molecule's physicochemical properties. Common modifications include etherification, esterification, and nucleophilic substitution after conversion to a better leaving group. ub.eduvanderbilt.eduorganic-chemistry.org For instance, activation of the hydroxyl group, often by conversion to a sulfonate ester (e.g., tosylate or mesylate), facilitates its displacement by a range of nucleophiles. ub.edu This strategy opens pathways to introduce functionalities such as azides, nitriles, or halides, significantly diversifying the molecular structure.

| Reaction Type | Reagents | Product Functional Group | Purpose in Derivatization |

| O-Alkylation (Williamson Ether Synthesis) | Alkyl halide (e.g., CH₃I), Strong Base (e.g., NaH) | Ether | Modifies hydrogen-bonding capability and lipophilicity. |

| Esterification | Acyl chloride or Carboxylic acid with coupling agent | Ester | Introduces a biodegradable linkage; acts as a prodrug. |

| Conversion to Sulfonate Ester | TsCl or MsCl, Pyridine | Tosylate or Mesylate | Creates a good leaving group for subsequent substitution. |

| Nucleophilic Substitution (via Sulfonate) | Sodium Azide (NaN₃) | Azide | Precursor for amines (via reduction) or triazoles ("click chemistry"). |

| Nucleophilic Substitution (via Sulfonate) | Sodium Cyanide (NaCN) | Nitrile | Can be hydrolyzed to a carboxylic acid or reduced to an amine. |

This table provides an interactive overview of potential hydroxyl group modifications.

Nitrogen Atom Derivatization

The secondary amine within the pyrrolidine ring is a highly versatile site for introducing a wide array of substituents. Its nucleophilic character allows for straightforward reactions such as N-alkylation, N-acylation, and N-arylation. These modifications are fundamental in SAR studies, as they directly influence the compound's basicity, steric bulk, and potential interactions with biological targets. researchgate.netnih.gov For example, N-alkylation can be used to introduce small alkyl groups or more complex side chains, while N-acylation with various acyl chlorides or carboxylic acids yields amide derivatives. Furthermore, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the formation of N-aryl bonds, connecting the pyrrolidine nitrogen to other aromatic systems. acs.org

| Reaction Type | Typical Reagents | Resulting Moiety | Impact on Molecular Properties |

| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃) | Tertiary Amine | Increases steric bulk and modifies basicity. |

| N-Acylation | Acyl chloride (e.g., R-COCl) or Anhydride | Amide | Removes basicity; introduces hydrogen bond acceptor. |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Substituted Alkyl Group | Forms a stable C-N bond with diverse substituents. |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl Pyrrolidine | Introduces aromatic systems directly onto the nitrogen. |

This interactive table outlines common derivatization strategies for the pyrrolidine nitrogen.

Modifications on the p-Bromophenyl Substituent

The p-bromophenyl group serves as a critical anchor for extensive molecular elaboration, primarily through reactions that replace the bromine atom. This allows for the introduction of diverse substituents, profoundly impacting the electronic and steric properties of the entire molecule.

Palladium-Catalyzed Coupling Reactions for Further Arylation or Alkynylation

The bromine atom on the phenyl ring is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. lumenlearning.com Suzuki, Stille, Heck, and Sonogashira couplings are routinely employed to append new aryl, heteroaryl, vinyl, or alkynyl groups. lumenlearning.comnih.gov This capability allows for the systematic extension of the molecule's structure to probe interactions with specific binding pockets in biological targets or to modulate properties like solubility and metabolic stability.

For example, a Suzuki coupling with an arylboronic acid can generate biaryl analogues, while a Sonogashira coupling with a terminal alkyne introduces linear, rigid alkynyl substituents.

| Coupling Reaction | Coupling Partner | Catalyst/Reagents | Bond Formed | Introduced Moiety |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C | Aryl or Heteroaryl |

| Heck Coupling | Alkene (e.g., Styrene) | Pd catalyst, Base | C-C | Vinyl |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C-C | Alkynyl |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd catalyst | C-C | Aryl, Vinyl, or Alkyl |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | C-N | Amino |

This interactive table summarizes key palladium-catalyzed reactions applicable to the p-bromophenyl group.

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SₙAr) is a pathway to replace an aryl halide with a nucleophile. youtube.com However, for a typical p-bromophenyl ring, this reaction is generally unfavorable without the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group (bromine). nih.govresearchgate.net The p-bromophenyl moiety of 3-(p-Bromophenyl)-3-pyrrolidinol lacks such activation, making direct SₙAr challenging under standard conditions.

For SₙAr to proceed, the aromatic ring must be rendered sufficiently electron-deficient to be attacked by a nucleophile. nih.govmdpi.com In specific research contexts, derivatization of the ring at other positions to introduce activating groups could precede a substitution attempt. Alternatively, transition-metal-free strategies under forcing conditions (high temperature and pressure) might achieve substitution with potent nucleophiles, although such methods often lack the generality and mildness of palladium-catalyzed couplings.

Formation of Analogues and Homologs for Structure-Activity Relationship Studies

The chemical reactivity at the hydroxyl, nitrogen, and p-bromophenyl sites provides a comprehensive toolkit for generating a library of analogues for structure-activity relationship (SAR) studies. sci-hub.senih.gov SAR investigations systematically alter a molecule's structure to determine which chemical features are responsible for its biological effects. mdpi.comfrontiersin.org

By selectively modifying one part of the 3-(p-Bromophenyl)-3-pyrrolidinol scaffold at a time, researchers can deconstruct the pharmacophore and understand the contribution of each component. For instance, a series of N-alkyl homologs can be synthesized to probe the size and nature of the substituent required for optimal activity at the pyrrolidine nitrogen. researchgate.net Similarly, a diverse set of aryl and heteroaryl groups can be introduced via Suzuki coupling at the phenyl ring to explore the electronic and steric requirements of that region. The hydroxyl group can be converted into ethers or esters to evaluate the importance of the hydrogen bond donor functionality. nih.gov This systematic approach is fundamental to the optimization of lead compounds in drug discovery.

| Modification Site | Synthetic Strategy | SAR Question Addressed | Example Analogue Series |

| Pyrrolidine Nitrogen | N-Alkylation, N-Acylation | What is the optimal size/polarity of the N-substituent? | N-methyl, N-ethyl, N-propyl, N-benzyl, N-acetyl |

| C-3 Hydroxyl Group | Etherification, Esterification | Is a hydrogen bond donor at C-3 necessary for activity? | 3-methoxy, 3-ethoxy, 3-acetoxy derivatives |

| p-Bromophenyl Ring | Suzuki Coupling | How do different aromatic substituents at this position affect potency? | Biphenyl, phenyl-pyridine, phenyl-thiophene derivatives |

| p-Bromophenyl Ring | Sonogashira Coupling | What is the effect of a rigid, linear substituent? | Phenyl-alkyne derivatives |

This interactive table illustrates how targeted derivatization aids in building SAR for analogues of 3-(p-Bromophenyl)-3-pyrrolidinol.

Pyrrolidine Ring Expansion or Contraction Strategies

While specific examples of ring expansion or contraction performed directly on 3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride are not extensively documented in publicly available literature, the chemical principles governing such transformations on similar structures suggest potential synthetic pathways. These reactions typically involve the formation of reactive intermediates that facilitate the rearrangement of the cyclic framework.

Ring Expansion:

A plausible strategy for expanding the five-membered pyrrolidine ring to a six-membered piperidine (B6355638) ring involves the formation of an aziridinium (B1262131) intermediate. For instance, studies on prolinol derivatives have demonstrated that ring expansion can yield C3-substituted piperidines. researchgate.net This type of transformation, when applied to a 3-aryl-3-pyrrolidinol scaffold, could theoretically proceed through the activation of the hydroxyl group, followed by an intramolecular nucleophilic attack by the nitrogen atom to form a transient aziridinium ion. Subsequent nucleophilic opening of this strained intermediate could lead to the formation of a piperidine derivative. A hypothetical reaction scheme is presented below:

| Step | Description | Intermediate/Product |

| 1 | Activation of the tertiary hydroxyl group with a suitable reagent (e.g., MsCl, TsCl). | O-sulfonylated pyrrolidinium (B1226570) salt |

| 2 | Intramolecular cyclization to form a tricyclic aziridinium intermediate. | Aziridinium ion |

| 3 | Nucleophilic attack on the aziridinium ring, leading to ring opening and formation of the piperidine. | 4-Aryl-4-hydroxypiperidine derivative |

Ring Contraction:

Conversely, ring contraction of a piperidine ring to a pyrrolidine ring has been demonstrated for 3-hydroxy-3-(trifluoromethyl)piperidines, proceeding through a similar aziridinium intermediate. nih.gov This suggests that if a six-membered ring analog of 3-(p-Bromophenyl)-3-pyrrolidinol were available, a similar contraction to a 2-substituted-2-arylpyrrolidine could be envisioned. Another general approach to pyrrolidine synthesis involves the photo-promoted ring contraction of pyridines, which could be a route to highly functionalized pyrrolidine derivatives. osaka-u.ac.jpnih.gov

Alterations in Phenyl Ring Substitution Patterns

The para-bromophenyl moiety of this compound is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a versatile handle for the introduction of a wide variety of substituents, thereby enabling the synthesis of a library of analogs with diverse electronic and steric properties.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an aryl halide. organic-chemistry.orgmdpi.comsciforum.netresearchgate.netyoutube.com In the context of 3-(p-Bromophenyl)-3-pyrrolidinol, this reaction could be employed to replace the bromine atom with various aryl, heteroaryl, or alkyl groups. The reaction typically utilizes a palladium catalyst and a base.

| Coupling Partner (R-B(OH)₂) | Potential Product |

| Phenylboronic acid | 3-(Biphenyl-4-yl)-3-pyrrolidinol |

| Pyridine-3-boronic acid | 3-(4-(Pyridin-3-yl)phenyl)-3-pyrrolidinol |

| Methylboronic acid | 3-(p-Tolyl)-3-pyrrolidinol |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.org This reaction could be used to introduce primary or secondary amine functionalities at the para-position of the phenyl ring, opening avenues for further derivatization, such as amidation or sulfonylation.

| Amine Coupling Partner | Potential Product |

| Aniline | 3-(4-Anilinophenyl)-3-pyrrolidinol |

| Morpholine | 3-(4-(Morpholino)phenyl)-3-pyrrolidinol |

| Ammonia (B1221849) (or equivalent) | 3-(4-Aminophenyl)-3-pyrrolidinol |

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgucsb.edunih.gov This would allow for the introduction of an alkyne moiety, a versatile functional group that can undergo further transformations such as cycloadditions or reductions.

| Alkyne Coupling Partner | Potential Product |

| Phenylacetylene | 3-(4-(Phenylethynyl)phenyl)-3-pyrrolidinol |

| Trimethylsilylacetylene | 3-(4-((Trimethylsilyl)ethynyl)phenyl)-3-pyrrolidinol |

| Propargyl alcohol | 3-(4-(3-Hydroxyprop-1-yn-1-yl)phenyl)-3-pyrrolidinol |

Cyanation:

The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation of the aryl bromide, using a cyanide source such as zinc cyanide or potassium ferrocyanide. researchgate.netnih.govgoogle.comnih.govresearchgate.net The resulting benzonitrile (B105546) derivative can then be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic rings.

| Cyanide Source | Potential Product |

| Zn(CN)₂ | 4-(3-Hydroxy-pyrrolidin-3-yl)benzonitrile |

Grignard Reagent Formation and Subsequent Reactions:

The aryl bromide can be converted into a Grignard reagent by reacting with magnesium metal. mnstate.eduyoutube.com This organometallic intermediate is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce a wide range of functional groups.

Isosteric Replacements within the Molecular Framework

Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule without drastically altering its core structure. prismbiolab.comdrughunter.com For this compound, isosteric replacements can be considered for the phenyl ring, the hydroxyl group, and even the pyrrolidine ring itself.

Phenyl Ring Replacements:

The phenyl ring can be replaced by other aromatic or non-aromatic cyclic systems to explore different spatial arrangements and electronic properties.

Heteroaromatic Rings: Replacing the p-bromophenyl group with heteroaromatic rings such as pyridine, thiophene, or pyrazole (B372694) can introduce hydrogen bond donors and acceptors, potentially altering the molecule's interaction with biological targets. The synthesis of such analogs would likely involve coupling a pre-formed heteroaryl organometallic reagent with a suitable pyrrolidinone precursor. Research on muscarinic acetylcholine (B1216132) receptor M1 positive allosteric modulators has demonstrated the synthesis of various heteroaryl-pyrrolidinone derivatives. nih.gov

Non-classical Phenyl Bioisosteres: In recent years, non-classical, saturated ring systems have been explored as phenyl ring mimics to improve properties such as solubility and metabolic stability. nih.govhyphadiscovery.com Examples include bicyclo[1.1.1]pentane and cubane. researchgate.netdrughunter.com The synthesis of such analogs would require specialized starting materials and synthetic routes.

| Original Moiety | Isosteric Replacement | Rationale |

| Phenyl | Pyridyl | Introduce hydrogen bonding capabilities, alter electronics. |

| Phenyl | Thienyl | Modify lipophilicity and electronic properties. |

| Phenyl | Bicyclo[1.1.1]pentyl | Increase sp³ character, improve metabolic stability. |

Hydroxyl Group Replacements:

The tertiary hydroxyl group is a key functional feature, likely capable of participating in hydrogen bonding. Replacing it with other groups that can act as hydrogen bond donors or acceptors is a common isosteric strategy.

Amine and Amide Groups: A primary or secondary amine could replace the hydroxyl group, introducing basicity and different hydrogen bonding patterns. An amide group could also serve as a bioisostere, as demonstrated in the development of delta opioid agonists where a primary amide replaced a phenolic hydroxyl group. nih.gov

Pyrrolidine Ring Analogs:

While less common, the pyrrolidine ring itself could be replaced with other five- or six-membered saturated heterocycles, such as a piperidine or a tetrahydrofuran (B95107) ring, to significantly alter the core scaffold of the molecule.

Stereochemical Considerations of 3 P Bromophenyl 3 Pyrrolidinol Hydrochloride

Chiral Center at C3 of the Pyrrolidinol Ring

The cornerstone of the stereochemistry of 3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride lies in the presence of a chiral center at the C3 position of the pyrrolidinol ring. A chiral center is a carbon atom bonded to four different substituent groups. In this molecule, the C3 carbon is attached to a hydroxyl group (-OH), a p-bromophenyl group, the rest of the pyrrolidine (B122466) ring in one direction (C2), and the remainder of the ring in the other direction (C4). This arrangement results in the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers, designated as (R)- and (S)-3-(p-Bromophenyl)-3-pyrrolidinol, exhibit identical physical and chemical properties in an achiral environment but can have profoundly different interactions with other chiral molecules, such as biological receptors.

Enantioselective Synthesis Approaches

The synthesis of a single, desired enantiomer of this compound is a significant challenge in synthetic organic chemistry. Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer in excess over the other. Several strategies have been developed to achieve this goal for pyrrolidine-containing compounds.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Another significant approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which is a direct and atom-economical method for constructing substituted pyrrolidines. nih.gov The use of chiral catalysts, such as copper(I) or silver(I) complexes with chiral ligands, can control the stereoselectivity of the cycloaddition, leading to the formation of specific enantiomers of the pyrrolidine ring. nih.gov

| Catalytic Approach | Precursors/Reactants | Potential Outcome for Target Compound |

| Rhodium-catalyzed asymmetric addition | p-Bromophenylboronic acid, fumaric esters | Enantiomerically enriched 2-(p-bromophenyl)succinic esters as precursors |

| Asymmetric 1,3-dipolar cycloaddition | Azomethine ylides, dipolarophiles | Direct formation of the chiral pyrrolidine ring with high enantioselectivity |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy offers a reliable method for asymmetric synthesis.

In the context of 3-(p-Bromophenyl)-3-pyrrolidinol, a chiral auxiliary could be attached to a precursor molecule to control the formation of the C3 stereocenter. For example, pseudoephedrine is a well-known chiral auxiliary that has been successfully used in the diastereoselective alkylation of amides to create chiral carboxylic acids, which can be further elaborated into a variety of functional groups. nih.gov While a specific application to the synthesis of 3-(p-Bromophenyl)-3-pyrrolidinol has not been detailed in the literature, the principle of using a chiral auxiliary to guide the stereoselective formation of the pyrrolidine ring or the introduction of the aryl and hydroxyl groups at C3 is a well-established synthetic strategy. nih.govwikipedia.org

| Chiral Auxiliary Type | General Application | Potential Application for Target Compound |

| Oxazolidinones (Evans auxiliaries) | Asymmetric aldol reactions and alkylations | Stereoselective introduction of substituents on a pyrrolidine precursor |

| Pseudoephedrine | Diastereoselective alkylation of amides | Synthesis of chiral precursors for the pyrrolidine ring |

| Camphorsultam | Various asymmetric transformations | Control of stereochemistry during ring formation or functionalization |

Biocatalytic Transformations for Stereocontrol

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, has emerged as a powerful and environmentally friendly tool for asymmetric synthesis. nih.gov Enzymes are highly specific catalysts that can operate under mild conditions and often exhibit excellent enantioselectivity.

For the synthesis of chiral 3-hydroxypyrrolidines, biocatalytic approaches such as the stereoselective reduction of a prochiral ketone precursor (N-protected-3-pyrrolidinone) using keto reductases (KREDs) can be employed. nih.gov This enzymatic reduction can afford the desired enantiomer of the corresponding 3-hydroxypyrrolidine with high enantiomeric excess. Furthermore, amine transaminases (ATAs) can be used for the stereoselective synthesis of chiral amines, which could be precursors to the pyrrolidinol ring. researchgate.net While specific biocatalytic routes to this compound are not extensively documented, the existing literature on the biocatalytic production of chiral pyrrolidines suggests that this is a viable and attractive approach. unimi.it

| Biocatalytic Method | Enzyme Class | Potential Application for Target Compound |

| Asymmetric Reduction | Keto Reductase (KRED) | Enantioselective reduction of a 3-keto-pyrrolidine precursor |

| Kinetic Resolution | Lipase | Resolution of a racemic mixture of 3-(p-Bromophenyl)-3-pyrrolidinol esters |

| Asymmetric Amination | Amine Transaminase (ATA) | Synthesis of a chiral amino precursor for the pyrrolidine ring |

Diastereoselective Synthetic Pathways

When a molecule contains more than one chiral center, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. While 3-(p-Bromophenyl)-3-pyrrolidinol itself has only one stereocenter, synthetic intermediates or derivatives may possess multiple chiral centers. Diastereoselective synthesis aims to control the formation of a specific diastereomer.

For instance, in the synthesis of substituted pyrrolidines, the relative stereochemistry of substituents can be controlled through various reactions. Multi-component reactions, for example, can construct multiple stereogenic centers in a single operation with high diastereoselectivity. nih.gov The development of diastereoselective routes is crucial for accessing specific stereoisomers of more complex pyrrolidine derivatives. While specific diastereoselective pathways leading to 3-(p-Bromophenyl)-3-pyrrolidinol are not detailed, the principles of controlling stereochemistry in cyclic systems through substrate control, reagent control, or catalyst control are broadly applicable. nih.govaalto.fi

Stereoisomeric Characterization and Separation Techniques

Once a mixture of stereoisomers is synthesized, it is essential to be able to separate and characterize them. Chiral chromatography is a primary technique for the separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating enantiomers. nih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. core.ac.uk Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose and amylose derivatives), proteins, and cyclodextrins. The choice of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric separation. chromatographyonline.com For 3-aryl-3-pyrrolidinol compounds, chiral HPLC would be the method of choice to determine the enantiomeric excess (ee) of an enantioselective synthesis or to isolate individual enantiomers from a racemic mixture.

Other techniques for stereoisomeric characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, the use of chiral shift reagents or the formation of diastereomeric derivatives with a chiral derivatizing agent can allow for their differentiation by NMR. researchgate.net

X-ray Crystallography: This powerful technique can provide the absolute configuration of a chiral molecule if a suitable single crystal can be obtained. researchgate.net

The separation of diastereomers is generally more straightforward than enantiomer separation, as diastereomers have different physical properties (e.g., boiling points, solubilities) and can often be separated by standard chromatographic techniques or crystallization. mdpi.com

| Technique | Application | Information Obtained |

| Chiral HPLC | Separation of enantiomers | Enantiomeric excess (ee), isolation of pure enantiomers |

| NMR Spectroscopy | Characterization of stereoisomers | Differentiation of enantiomers (with chiral additives) or diastereomers |

| X-ray Crystallography | Determination of absolute configuration | The precise three-dimensional structure of a single enantiomer |

Influence of Stereochemistry on Molecular Interactions in Research Contexts

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interaction with biological targets, which are themselves chiral. For a molecule like this compound, which possesses a chiral center at the 3-position of the pyrrolidinol ring, two enantiomers exist: (R)-3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride and (S)-3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride. These stereoisomers are non-superimposable mirror images of each other.

In a research context, it is well-established that different enantiomers of a compound can exhibit significantly different pharmacological activities. One enantiomer may bind to a specific receptor with high affinity, eliciting a desired biological response, while the other enantiomer may have low affinity or even interact with a completely different target, potentially leading to off-target effects.

The differential interaction of stereoisomers with their biological targets is often explained by the three-point attachment model. This model postulates that for a chiral molecule to effectively bind to a chiral receptor, there must be at least three points of interaction. A change in the spatial arrangement of a functional group in one enantiomer compared to the other can disrupt one or more of these critical interactions, leading to a significant difference in binding affinity and subsequent biological activity.

While specific data for this compound is not available, research on analogous 3-aryl-3-pyrrolidinol derivatives often reveals significant stereoselectivity in their biological activities. For these compounds, the orientation of the aryl group and the hydroxyl group relative to the pyrrolidine ring is crucial for optimal interaction with their respective molecular targets.

Due to the lack of specific research data, a detailed analysis and data tables on the influence of stereochemistry on the molecular interactions of this compound cannot be provided at this time. Further empirical studies, including enantioselective synthesis, chiral separation, and subsequent pharmacological evaluation of the individual enantiomers, are required to elucidate these critical structure-activity relationships.

Medicinal Chemistry Applications and Scaffold Utility Pre Clinical Focus

3-(p-Bromophenyl)-3-pyrrolidinol Hydrochloride as a Chemical Scaffold

The 3-aryl-3-pyrrolidinol scaffold is a valuable starting point in drug discovery due to its structural and chemical properties. The pyrrolidine (B122466) nitrogen provides a point for substitution, influencing the basicity and nucleophilicity of the molecule, while the aryl group and the hydroxyl group at the C-3 position offer vectors for modification to modulate activity and selectivity towards various biological targets. nih.gov The presence of the bromine atom in this compound offers a site for further chemical elaboration through cross-coupling reactions, allowing for the synthesis of diverse compound libraries.

The development of pyrrolidine-based compounds often follows rational design principles, which may begin from the structure of a known ligand for a specific biological target. nih.govnih.gov For instance, a novel class of progesterone (B1679170) receptor partial agonists containing a pyrrolidine ring was designed using the X-ray crystal structure of a different, amide-based agonist bound to the receptor's ligand-binding domain. nih.gov This structure-based approach allows chemists to design new scaffolds that mimic the key interactions of the original ligand while offering improved properties.

Scaffold evolution involves systematically modifying the core structure to optimize biological activity and pharmacokinetic profiles. This can involve techniques like "scaffold hopping," where the central core of a known active molecule is replaced by a different, often bioisosteric, scaffold to explore new chemical space and intellectual property. nih.govchemrxiv.org The 3-aryl-3-pyrrolidinol scaffold itself can be seen as an evolution from simpler structures, where the combination of the pyrrolidine ring, the aryl substituent, and the tertiary alcohol creates a specific 3D pharmacophore that can be finely tuned.

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds. nih.govnih.govfrontiersin.org This approach uses small, low-molecular-weight molecules ("fragments") that typically bind with low affinity to the target protein. nih.govyoutube.com These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov

Pyrrolidine-based fragments are of particular interest in FBDD because they possess desirable characteristics. nih.gov Their inherent 3D shape provides better coverage of functional space compared to the flat, 2D molecules that have historically dominated fragment libraries. nih.govresearchgate.net This three-dimensionality is known to impart favorable physicochemical properties, such as improved aqueous solubility. nih.gov Furthermore, the pyrrolidine scaffold provides multiple vectors for synthetic elaboration, allowing fragments to be efficiently grown or linked to develop higher affinity compounds. nih.govnih.gov Appropriately substituted pyrrolidines can effectively sample three-dimensional molecular space and provide access to 3D functionalization, which is highly desirable for hit-to-lead evolution. nih.gov

| Principle | Description | Relevance of Pyrrolidinol Motifs |

|---|---|---|

| Low Molecular Weight | Fragments typically adhere to the "Rule of Three" (MW <300 Da, cLogP ≤3, ≤3 H-bond donors/acceptors). nih.gov | Simple pyrrolidinol structures can be readily designed to fit these criteria. |

| High Ligand Efficiency | Fragments should exhibit efficient binding relative to their small size. | The defined 3D structure of the pyrrolidinol scaffold can lead to specific, efficient interactions with a target. nih.gov |

| Exploration of 3D Space | Incorporating 3D character into fragments is crucial for targeting complex binding sites, such as those in protein-protein interactions. nih.govresearchgate.net | The non-planar, puckered nature of the pyrrolidinol ring provides excellent 3D diversity. nih.govnih.gov |

| Synthetic Tractability | Identified fragment hits must be amenable to chemical modification for optimization. nih.gov | The pyrrolidine scaffold offers multiple, distinct points for chemical elaboration (e.g., at the nitrogen, the aryl ring, or by modifying the hydroxyl group). nih.gov |

| Sensitive Detection | Weak binding of fragments requires sensitive biophysical techniques for detection, such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance (SPR). nih.govpepdd.com | Pyrrolidinol fragments can be screened using these standard FBDD techniques. |

Structure-Activity Relationship (SAR) Studies of Pyrrolidinol Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how chemical structure translates into biological activity, guiding the optimization of lead compounds. nih.gov For pyrrolidine derivatives, SAR analyses explore how modifications to the pyrrolidinol core affect interactions with biological targets.

The biological activity of pyrrolidinol derivatives can be profoundly influenced by the nature and position of substituents on both the pyrrolidine ring and any appended groups, such as the aryl moiety at C-3. nih.gov

Substituents on the Aryl Ring : The electronic properties of substituents on the 3-aryl group can significantly alter activity. For instance, in studies of certain spiro-oxindole derivatives containing a pyrrolidine ring, the introduction of electron-withdrawing groups (e.g., halogens like chlorine or bromine, or a nitro group) on the aryl rings led to better antimicrobial effects compared to electron-donating groups (e.g., methoxy). mdpi.com This suggests that the electronic nature of the aryl ring is critical for target interaction.

Substituents on the Pyrrolidine Ring : Modifications at different positions of the pyrrolidine ring are also critical. In one study on pyrrolidine-2,5-dione derivatives, SAR analysis revealed that anticonvulsant activity was strongly affected by substituents at the C-3 position. nih.gov Similarly, for a series of pyrrolidine sulfonamides, substituents at the C-3 and C-4 positions, as well as on the nitrogen atom, had distinct impacts on potency and receptor selectivity. nih.gov For example, fluorophenyl substituents at the C-3 position provided better in vitro potency in one series of compounds. nih.gov In another context, a substituent at the C-3 position on the pyrrolidine ring was found to be critical for avoiding off-target interactions with the hERG channel. lookchem.com

| Modification Site | Substituent Type | General Effect on Pre-clinical Biological Activity (Illustrative) | Reference |

|---|---|---|---|

| 3-Aryl Ring (e.g., p-Bromophenyl) | Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | Often enhances activity in certain target classes (e.g., antimicrobial). | mdpi.com |

| Electron-Donating Groups (e.g., -OCH₃) | May decrease or modulate activity depending on the specific target. | mdpi.com | |

| Pyrrolidine Nitrogen (N-1) | Unsubstituted (Secondary Amine) | Can be crucial for certain receptor interactions; provides a basic center. | nih.gov |

| Substituted (Tertiary Amine, Amide, Sulfonamide) | Modulates basicity, lipophilicity, and can introduce new interactions, often improving pharmacokinetic properties. | nih.govresearchgate.net | |

| Pyrrolidine Ring (C-2, C-4, C-5) | Small Alkyl or Polar Groups | Can influence ring conformation and introduce specific interactions, affecting potency and selectivity. | nih.gov |

| Bulky Groups | Can provide steric hindrance or favorable hydrophobic interactions, but may also reduce activity if they clash with the binding site. | nih.gov |

The pyrrolidine ring is not planar and exists in various puckered conformations, often described as "envelope" or "twisted" forms. nih.govnih.gov The specific conformation adopted by the ring is influenced by its substituents, and this conformation plays a critical role in how the molecule is presented to its biological target. nih.gov Inductive and stereoelectronic factors from substituents control the ring's puckering, which in turn dictates the spatial orientation of other functional groups essential for binding. nih.govnih.gov

For example, the introduction of a sterically demanding tert-butyl group at the C-4 position of proline (a related pyrrolidine derivative) can lock the ring into a specific conformation. nih.gov This conformational restriction can be beneficial, as it reduces the entropic penalty upon binding to a receptor and can enhance selectivity. The stereospecific orientation of substituents can dramatically change the binding mode of a molecule within a target's binding pocket, sometimes switching a compound's activity profile entirely. nih.gov Computational and experimental methods, such as X-ray crystallography and NMR, are used to analyze these conformational preferences and understand their impact on ligand-receptor interactions. nih.govmdpi.comnih.gov

Design Principles for Novel Pyrrolidinol-Based Research Probes

A chemical or research probe is a molecule designed to selectively interact with a specific biological target, allowing researchers to study that target's function in a biological system. researchgate.net The 3-(p-Bromophenyl)-3-pyrrolidinol scaffold can be an excellent starting point for the development of such probes. The design of an effective probe requires careful consideration of several factors to ensure it faithfully reports on the target's activity without introducing artifacts. researchgate.netnih.gov

A crucial step in designing an affinity-based probe is determining where to attach a linker, which connects the core scaffold to a reporter group (like biotin (B1667282) or a fluorophore) or a solid support. nih.gov This attachment must be made at a position that does not disrupt the key interactions responsible for the molecule's biological activity. nih.gov For the 3-aryl-3-pyrrolidinol scaffold, potential attachment points could include the pyrrolidine nitrogen or the aryl ring, particularly if SAR studies indicate that modifications at these positions are well-tolerated. The bromine atom on the phenyl ring is an especially attractive site for introducing a linker via established chemical reactions.

| Design Principle | Description | Application to the 3-(p-Bromophenyl)-3-pyrrolidinol Scaffold |

|---|---|---|

| Potency and Selectivity | The probe must retain high affinity and selectivity for the intended target to avoid off-target effects and ensure clear results. researchgate.net | SAR data is used to identify a highly potent and selective derivative as the core of the probe. |

| Defined Mechanism of Action | The probe's interaction with the target should be well-characterized (e.g., competitive inhibitor, allosteric modulator). | Pre-clinical pharmacological studies establish how the parent compound interacts with its target. |

| Linker Attachment Point | A linker for attaching reporter groups must be placed at a position that does not interfere with target binding. nih.gov | The para-position of the phenyl ring (occupied by bromine) or the pyrrolidine nitrogen could serve as non-critical attachment points, as determined by SAR. |

| Appropriate Control Compound | A structurally similar but biologically inactive analog should be used as a negative control to validate results. | An analog with a modification known to abolish activity (e.g., removal of the hydroxyl group or a different aryl substituent) would be synthesized. |

| Cell Permeability and Solubility | The probe must be able to reach its target within a cellular or in vivo context and remain soluble in aqueous buffers. researchgate.netnih.gov | Physicochemical properties are optimized by modifying the scaffold or linker (e.g., using a hydrophilic PEG linker). nih.gov |

Ligand Design for Specific Molecular Targets

The chemical architecture of this compound offers a versatile platform for the rational design of ligands aimed at various biological targets, most notably the monoamine transporters. These transporters, which include those for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET), are crucial for regulating neurotransmitter levels in the synapse and are prominent targets for the treatment of a range of psychiatric and neurological disorders.

The 3-aryl-3-pyrrolidinol core provides a rigid framework that allows for the precise spatial orientation of key pharmacophoric elements. The aryl group, in this case, a p-bromophenyl moiety, can engage in crucial interactions with the target protein, such as pi-pi stacking or hydrophobic interactions. The tertiary alcohol provides a site for hydrogen bonding, while the pyrrolidine nitrogen, typically protonated at physiological pH, can form a key ionic interaction with an acidic residue in the binding pocket of the transporter.

A significant area of investigation for ligands derived from this scaffold is in the development of monoamine reuptake inhibitors. By modifying the substituents on the pyrrolidine nitrogen and the aryl ring, medicinal chemists can fine-tune the potency and selectivity of the resulting compounds for DAT, SERT, and NET. For instance, the synthesis of a series of 3,3-disubstituted pyrrolidines has demonstrated the potential to yield potent triple reuptake inhibitors (TRIs), which simultaneously block all three monoamine transporters.

The structure-activity relationship (SAR) studies of 3-aryl-3-pyrrolidinol derivatives have provided valuable insights for ligand design. The nature and position of the substituent on the phenyl ring can significantly impact binding affinity and selectivity. Halogen substitutions, such as the bromine atom in this compound, have been shown to enhance potency at the dopamine transporter.

The following interactive table summarizes the in vitro binding affinities of a series of 3-aryl-3-pyrrolidinol analogs for the human dopamine, serotonin, and norepinephrine transporters, expressed as Ki values (nM).

| Compound | R | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| 1 | H | 15 | 250 | 80 |

| 2 | 4-Cl | 8 | 180 | 65 |

| 3 | 4-Br | 5 | 150 | 50 |

| 4 | 4-F | 12 | 220 | 75 |

| 5 | 3,4-diCl | 3 | 120 | 40 |

Data is hypothetical and for illustrative purposes based on published SAR trends.

Privileged Structure Hypothesis and Pyrrolidinols

The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of providing ligands for multiple, distinct biological targets. The pyrrolidine ring is a quintessential example of such a scaffold, and the pyrrolidinol subclass, including 3-(p-Bromophenyl)-3-pyrrolidinol, further exemplifies this principle. researchgate.netnih.gov

The utility of the pyrrolidinol scaffold stems from several key features:

Three-Dimensionality: The non-planar, puckered nature of the saturated pyrrolidine ring allows for the presentation of substituents in well-defined three-dimensional space. researchgate.netnih.gov This is critical for achieving high-affinity and selective interactions with the complex binding sites of biological macromolecules.

Synthetic Tractability: The pyrrolidine ring can be readily synthesized and functionalized through a variety of established chemical methods. This allows for the creation of diverse libraries of compounds for screening and lead optimization.

Favorable Physicochemical Properties: Pyrrolidine-containing molecules often possess physicochemical properties, such as aqueous solubility and metabolic stability, that are conducive to good pharmacokinetic profiles, a crucial aspect of drug development.

Presence in Natural Products and Approved Drugs: The pyrrolidine motif is found in a wide array of natural products with diverse biological activities and is a core component of numerous FDA-approved drugs, further validating its status as a privileged scaffold. frontiersin.org

The 3-aryl-3-pyrrolidinol framework, in particular, has proven to be a valuable privileged scaffold for CNS targets. Its ability to serve as a foundation for ligands targeting not only monoamine transporters but also various G-protein coupled receptors (GPCRs) underscores its versatility. The strategic placement of the aryl group and the hydroxyl functionality on the same carbon atom creates a chiral center, introducing another layer of structural diversity that can be exploited to enhance target selectivity and potency. The inherent properties of the pyrrolidinol scaffold, combined with the demonstrated success in generating potent and selective ligands for critical CNS targets, solidify its importance in preclinical drug discovery.

Mechanistic and Pharmacological Investigations Cellular and Molecular Levels

Exploration of Potential Molecular Targets

Without dedicated research, the molecular targets of 3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride are unknown. However, based on its structural similarity to other pharmacologically active pyrrolidine-containing compounds, several potential targets could be hypothesized for future investigation.

Receptor Binding Studies in Isolated Systems

No receptor binding data for this compound has been reported in the scientific literature. To determine its potential targets, a comprehensive receptor screening assay would be necessary. This would involve testing the compound's affinity for a wide range of receptors, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.